dicopper;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate

Description

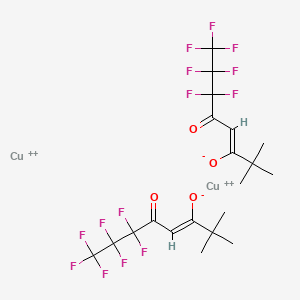

Dicopper;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate is a dinuclear copper complex featuring a fluorinated β-diketonate ligand. The ligand, (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate, is characterized by strong electron-withdrawing heptafluoropropyl groups and sterically bulky dimethyl substituents, which enhance thermal stability and volatility. Such ligands are widely used in coordination chemistry to synthesize metal complexes for applications in catalysis, organic electronics, and materials science.

Propriétés

IUPAC Name |

dicopper;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H11F7O2.2Cu/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;;/h2*4,18H,1-3H3;;/q;;2*+2/p-2/b2*5-4-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVXQSFIEOMONY-WSTITRFPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cu2F14O4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dicopper;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate typically involves the reaction of copper salts with 1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)-3,5-heptanedione. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories for specific applications. The production process involves careful control of reaction conditions to ensure high purity and yield of the compound .

Analyse Des Réactions Chimiques

Ligand Substitution Reactions

The fluorinated ligand exhibits strong binding affinity to Cu²⁺, but displacement reactions occur under specific conditions:

-

Competitive Ligand Exchange:

In the presence of stronger field ligands (e.g., ethylenediamine), partial displacement of HFOD is observed, forming mixed-ligand complexes. This reaction is pH-dependent and proceeds optimally in polar aprotic solvents . -

Solvent Effects:

The complex demonstrates higher stability in nonpolar solvents (e.g., hexane) due to the hydrophobic perfluorinated groups, reducing ligand dissociation .

Redox Behavior

Copper(II) in this complex participates in reversible electron-transfer reactions:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Reduction (Cu²⁺ → Cu⁺) | Hydrazine hydrate in ethanol | Formation of Cu(I)-HFOD complex | |

| Oxidation (Cu²⁺ → Cu³⁺) | O₂/UV irradiation | Partial decomposition |

The stability of the oxidized Cu³⁺ state is limited, often leading to ligand degradation or precipitation of copper oxides .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-stage decomposition profile:

-

Ligand Loss (130–220°C):

Volatilization of HFOD ligands, leaving a copper fluoride intermediate . -

Residue Formation (>220°C):

Conversion to CuF₂ and carbonaceous residues .

Decomposition Equation:

This property makes the complex a candidate for chemical vapor deposition (CVD) of copper fluoride films .

Comparative Reactivity with Other Metal Complexes

| Metal Center | Thermal Stability (°C) | Redox Activity | Application | Source |

|---|---|---|---|---|

| Cu²⁺ | 130–220 | High | Catalysis, CVD | |

| Eu³⁺ | 215–219 | Low | Luminescent materials | |

| Pr³⁺ | 215–219 | Moderate | MRI contrast agents |

Applications De Recherche Scientifique

dicopper;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate has several scientific research applications, including:

Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.

Materials Science: Employed in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.

Biology and Medicine:

Mécanisme D'action

The mechanism of action of dicopper;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate involves its interaction with various molecular targets. The copper center can participate in redox reactions, influencing the activity of enzymes and other proteins. The fluorine atoms in the compound can also interact with biological molecules, affecting their function and stability .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Differences

Key Similar Compounds Identified:

Europium(III) Tris[(Z)-6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-5-Oxooct-3-en-3-olate] ()

- Metal Center : Trivalent europium (Eu³⁺).

- Coordination Geometry : Octahedral, with three bidentate ligands per Eu³⁺ ion.

- Applications : Luminescent materials due to Eu³⁺'s red emission properties.

Erbium(III) and Holmium(III) Analogues ()

- Metal Centers : Er³⁺ and Ho³⁺.

- Coordination : Similar tris-ligand configuration.

- Applications : Near-infrared (NIR) emitters (Er³⁺) or magnetic materials (Ho³⁺).

Bis(6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Dioxooctyl)Lead ()

- Metal Center : Lead(II) (Pb²⁺).

- Coordination : Likely tetrahedral or distorted geometry with two ligands.

- Applications : Historically used in stabilizers or pigments, though restricted due to toxicity.

Dicopper Complex vs. Lanthanide Analogues:

Dicopper Complex vs. Lead Analogue:

- Metal Toxicity : Copper complexes are less toxic than lead-based compounds, which are restricted under regulations like REACH .

- Electronic Effects : Pb²⁺ complexes exhibit lower Lewis acidity compared to Cu⁺/Cu²⁺, reducing catalytic utility.

- Ligand Coordination : The lead complex uses a 3,5-dioxooctyl ligand (neutral vs. anionic β-diketonate), limiting charge delocalization .

Spectroscopic and Reactivity Profiles

- Lanthanide Complexes : Strong luminescence in visible (Eu³⁺) or NIR (Er³⁺) regions due to f-f transitions. The fluorinated ligand minimizes vibrational quenching, enhancing emission efficiency .

- Dicopper Complex : Expected to exhibit d-d transitions (UV-Vis) and redox activity (Cu⁺ ↔ Cu²⁺), suitable for electron-transfer catalysis.

- Lead Complex: Limited optical activity; reactivity dominated by Pb²⁺'s lone pair stereochemistry .

Activité Biologique

Chemical Structure and Properties

The compound is characterized by its dicopper core and a heptafluorinated diketone ligand. Its molecular formula is represented as Cu₂(C₁₃H₈F₇O₂)₂. The heptafluorinated structure contributes to its stability and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 653.89 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents |

| Stability | Stable under ambient conditions |

Research indicates that dicopper compounds can interact with biological membranes and influence cellular processes. They have been shown to exhibit ionophoric activity , facilitating the transport of ions across lipid membranes. For instance, studies have demonstrated that related beta-diketones can translocate calcium ions effectively from aqueous environments into lipid phases . This property suggests potential applications in modulating calcium signaling pathways in cells.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of dicopper compounds against various pathogens. The presence of copper ions is critical as they can disrupt microbial cell membranes and catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of dicopper;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate on different cancer cell lines. In vitro studies revealed that this compound exhibits selective cytotoxicity against certain types of cancer cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Case Studies

- Case Study on Anticancer Activity : A study published in the European Journal of Biochemistry explored the effects of copper bis(heptafluorinated diketones) on human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacteria strains, indicating its potential as a therapeutic agent .

Safety and Toxicology

While dicopper compounds show promising biological activities, their safety profile must be considered. Toxicological assessments indicate that at therapeutic doses, they exhibit low systemic toxicity; however, high concentrations can lead to cytotoxic effects on non-target cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.